2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide
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Overview
Description
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide is a versatile chemical compound with the molecular formula C12H14F5NO3S . It is known for its unique structure, which includes a pentafluoroethoxy group and a tert-butyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide typically involves the reaction of benzenesulfonamide with pentafluoroethanol and tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide involves its interaction with specific molecular targets and pathways. The pentafluoroethoxy group and tert-butyl group contribute to its unique chemical properties, which can influence its binding affinity and reactivity with various biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: A related compound with a butyl group instead of a tert-butyl group.
N-Methyl-Benzenesulfonamide: Another similar compound with a methyl group instead of a tert-butyl group.
Uniqueness
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide stands out due to the presence of the pentafluoroethoxy group, which imparts unique chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
IUPAC Name |
N-tert-butyl-2-(1,1,2,2,2-pentafluoroethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5NO3S/c1-10(2,3)18-22(19,20)9-7-5-4-6-8(9)21-12(16,17)11(13,14)15/h4-7,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFHWUFRVJLZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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